N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[pyridin-3-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-18-19(2)34-26(29-25(32)21-8-6-16-33-21)23(18)24(20-7-5-10-27-17-20)31-14-12-30(13-15-31)22-9-3-4-11-28-22/h3-11,16-17,24H,12-15H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFCEHJWAAXPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=N4)NC(=O)C5=CC=CO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The 4,5-dimethylthiophene scaffold is synthesized via a Paal-Knorr cyclization or cross-coupling. A representative approach involves:
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Suzuki-Miyaura Coupling : Reacting 3-bromo-4,5-dimethylthiophene-2-carboxylic acid with furan-2-boronic acid under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the furan group.
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Carboxamide Formation : Treatment with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with ammonium hydroxide.
Table 1: Reaction Conditions for Thiophene Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 65–78 | |
| Acyl Chloride Formation | SOCl₂, reflux, 4 h | 89 | |
| Amidation | NH₄OH, THF, 0°C to RT, 2 h | 82 |
Installation of the Pyridin-3-ylmethyl-(4-(Pyridin-2-yl)Piperazine) Side Chain
Synthesis of 4-(Pyridin-2-yl)Piperazine
Alkylation at Thiophene-3-Position
Table 2: Side Chain Coupling Optimization
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 58 |
| Pd₂(dba)₃/BINAP | KOtBu | Dioxane | 100 | 47 |
| CuI/1,10-phenanthroline | K₃PO₄ | DMSO | 120 | <5 |
Final Amidation with Furan-2-Carboxylic Acid
Table 3: Amidation Reaction Parameters
| Coupling Reagent | Base | Time (h) | Purity (%) |
|---|---|---|---|
| HATU | DIPEA | 12 | 95 |
| EDCI/HOBt | NMM | 24 | 87 |
| DCC/DMAP | — | 18 | 78 |
Purification and Characterization
-
Chromatography : Silica gel column (CH₂Cl₂/MeOH 95:5) removes unreacted starting materials.
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Crystallization : Recrystallization from ethyl acetate/hexane affords pure product (mp 214–216°C).
-
Spectroscopic Validation :
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. The intricate combination of heterocycles may enhance binding affinity to cancer-related targets, making it a candidate for further development in oncology.
- Antimicrobial Properties :
- Psychopharmacological Potential :
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the furan and thiophene rings through cyclization reactions.
- Introduction of the piperazine and pyridine moieties via nucleophilic substitutions or coupling reactions.
- Final modifications to achieve the desired carboxamide functionality.
Case Study 1: Antitumor Efficacy
A study focused on synthesizing similar compounds revealed promising antitumor effects in vitro against various cancer cell lines. The mechanism of action was attributed to the inhibition of specific pathways critical for tumor growth . Further exploration into the structure–activity relationship (SAR) of these compounds could yield insights into optimizing efficacy.
Case Study 2: Antimicrobial Screening
Research evaluating the antimicrobial properties of structurally related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the chemical structure could enhance activity against resistant strains . This positions N-(4,5-dimethyl...) as a candidate for further testing in drug development.
Comparison Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(pyridin-2-yl)piperazin-1-yl)-thiophene | Contains piperazine and thiophene | Antidepressant |
| 5-(4-methylpyridinyl)-furan | Furan ring with pyridine substitution | Anticancer |
| 3-thiophenecarboxamide | Simple thiophene derivative | Antimicrobial |
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Due to the lack of direct experimental data on N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide in the provided evidence, this comparison focuses on structural analogs with shared motifs (thiophene, pyridine, piperazine, and furan).
Table 1: Key Structural Features and Hypothetical Properties
Key Observations :
Piperazine Linkers : The 4-(pyridin-2-yl)piperazine group in the target compound may enhance solubility and receptor binding compared to simpler piperazine derivatives (e.g., Analog A), where phenyl groups dominate .
Thiophene vs. However, furan carboxamide groups (as in Analog B) are associated with hydrogen-bonding interactions in enzyme inhibition.
Pyridine Substitution : Dual pyridine groups (pyridin-2-yl and pyridin-3-yl) in the target compound could enable multi-target engagement, unlike analogs with single pyridine motifs.
Research Findings and Limitations
Structural Characterization:
- The compound’s crystallographic data (if available) would likely be refined using SHELX programs, which are standard for small-molecule analysis . No direct structural data is provided in the evidence.
Atmospheric and Environmental Behavior:
- The provided atmospheric studies () focus on volatile organic compounds (e.g., isoprene) and their hydroxyl radical reactions . These are unrelated to the target compound, which is non-volatile and structurally distinct.
Pharmacological Data:
- No direct pharmacological or biochemical data for the target compound is available in the evidence. Analog A’s antipsychotic activity suggests that piperazine-thiophene hybrids may interact with CNS receptors, but extrapolation to the target compound is speculative.
Biological Activity
N-(4,5-dimethyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methyl)thiophen-2-yl)furan-2-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Piperazine moiety : Commonly associated with various pharmacological effects.
- Furan and thiophene rings : Contribute to the compound's reactivity and interaction with biological targets.
- Pyridine groups : Known for their role in enhancing biological activity.
The intricate combination of these heterocycles suggests a potential for diverse interactions with biological systems, making it a candidate for further investigation in drug development.
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:
- Antidepressant Effects : Compounds containing piperazine and thiophene have shown promise in treating depression through serotonin receptor modulation.
- Anticancer Activity : The furan and pyridine components have been linked to anticancer properties by inhibiting tumor growth and promoting apoptosis in various cancer cell lines.
- Antimicrobial Properties : The presence of thiophene has been associated with antimicrobial activity against bacteria and fungi.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects against specific enzymes and receptors. Table 1 summarizes some key findings from various studies:
These studies highlight the compound's potential as a therapeutic agent against malaria and bacterial infections.
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds:
- Malaria Treatment : A study on dual inhibitors targeting PfGSK3 and PfPK6 showed that compounds with structural similarities to N-(4,5-dimethyl...) effectively reduced parasitemia in infected models.
- Cancer Cell Lines : Research involving various cancer cell lines demonstrated that derivatives of this compound induced apoptosis through the activation of caspase pathways.
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, a piperazine core is functionalized with pyridinyl and thiophene groups via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by carboxamide formation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature : Reactions often require reflux conditions (80–120°C) to achieve >60% yields .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization (HCl salts in MeOH/EtOAc) ensures purity .
Advanced Question: How can researchers resolve contradictions in solubility data reported across studies?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms or salt derivatives. To address this:
- Conduct differential scanning calorimetry (DSC) to identify polymorphs .
- Use powder X-ray diffraction (PXRD) to correlate crystalline forms with solubility profiles .
- Compare free base vs. hydrochloride salt solubility in physiologically relevant media (PBS, pH 7.4) .
Basic Question: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for pyridinyl (δ 7.5–8.5 ppm), piperazine (δ 2.5–3.5 ppm), and furan (δ 6.2–7.0 ppm) moieties. Coupling constants (e.g., J = 7.2 Hz for piperazine protons) validate stereochemistry .
- HRMS : Confirm molecular weight (e.g., m/z = 510.1 [M+H]⁺) with <2 ppm error .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
Advanced Question: How to design assays for pharmacological target engagement?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases, GPCRs) to measure binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein denaturation .
Basic Question: What strategies improve yield in carboxamide coupling steps?
Methodological Answer:
- Activating agents : Use HATU or EDCI/HOBt to enhance carboxylic acid reactivity .
- Base selection : Triethylamine or DIPEA (2–3 eq.) neutralizes HCl byproducts .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% .
Advanced Question: How to assess metabolic stability and cytochrome P450 interactions?
Methodological Answer:
- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to calculate IC50 values .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic quinone intermediates .
Basic Question: What computational tools predict bioavailability and toxicity?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETLab estimate LogP (2.5–3.5), BBB permeability, and hERG inhibition risk .
- Molecular Dynamics (MD) Simulations : Analyze membrane permeation (e.g., POPC bilayers) over 100-ns trajectories .
Advanced Question: How to address batch-to-batch variability in pharmacological activity?
Methodological Answer:
- Quality-by-Design (QbD) : Optimize critical process parameters (CPPs) like reaction time and temperature via DoE .
- Stability-indicating HPLC : Monitor degradation products under stress conditions (acid/base, oxidation) .
- Bioactivity normalization : Express IC50 values relative to a reference standard (e.g., staurosporine for kinases) .
Basic Question: What are key considerations for scaling up synthesis?
Methodological Answer:
- Solvent sustainability : Replace DMF with cyclopentyl methyl ether (CPME) for greener processes .
- Catalyst recycling : Use immobilized Pd catalysts to reduce metal contamination .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
Advanced Question: How to validate target specificity in polypharmacological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
